Cas no 2098095-18-0 (4-(2-Fluoroethyl)piperidin-1-amine)

4-(2-Fluoroethyl)piperidin-1-amine is a fluorinated piperidine derivative with potential applications in pharmaceutical and agrochemical research. The incorporation of a fluoroethyl group enhances its metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. Its piperidine-amine scaffold provides a versatile framework for further functionalization, enabling the synthesis of biologically active compounds. The fluorine substituent may also influence binding affinity and lipophilicity, contributing to improved pharmacokinetic properties. This compound is particularly useful in the development of CNS-targeting agents, receptor modulators, and enzyme inhibitors. Proper handling is required due to its reactive amine functionality. Suitable for controlled laboratory use under standard safety protocols.
4-(2-Fluoroethyl)piperidin-1-amine structure
2098095-18-0 structure
Product Name:4-(2-Fluoroethyl)piperidin-1-amine
CAS No:2098095-18-0
MF:C7H15FN2
MW:146.205805063248
CID:5728644
PubChem ID:121201063
Update Time:2025-05-25

4-(2-Fluoroethyl)piperidin-1-amine Chemical and Physical Properties

Names and Identifiers

    • F1907-4599
    • 2098095-18-0
    • AKOS026709060
    • 4-(2-fluoroethyl)piperidin-1-amine
    • 1-Piperidinamine, 4-(2-fluoroethyl)-
    • 4-(2-Fluoroethyl)piperidin-1-amine
    • Inchi: 1S/C7H15FN2/c8-4-1-7-2-5-10(9)6-3-7/h7H,1-6,9H2
    • InChI Key: YUOPHAVRTGSCML-UHFFFAOYSA-N
    • SMILES: FCCC1CCN(CC1)N

Computed Properties

  • Exact Mass: 146.12192665g/mol
  • Monoisotopic Mass: 146.12192665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 89.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • Density: 0.987±0.06 g/cm3(Predicted)
  • Boiling Point: 199.6±5.0 °C(Predicted)
  • pka: 8.11±0.40(Predicted)

4-(2-Fluoroethyl)piperidin-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F239216-100mg
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$ 95.00 2022-06-02
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Additional information on 4-(2-Fluoroethyl)piperidin-1-amine

Comprehensive Overview of 4-(2-Fluoroethyl)piperidin-1-amine (CAS No. 2098095-18-0): Properties, Applications, and Research Insights

4-(2-Fluoroethyl)piperidin-1-amine (CAS No. 2098095-18-0) is a fluorinated piperidine derivative gaining attention in pharmaceutical and chemical research due to its unique structural features. The compound's fluoroethyl moiety enhances its metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. Researchers are particularly interested in its potential role in modulating central nervous system (CNS) targets, given the piperidine-amine scaffold's prevalence in neuroactive compounds.

Recent studies highlight the growing demand for fluorinated building blocks like 4-(2-Fluoroethyl)piperidin-1-amine in medicinal chemistry. The incorporation of fluorine atoms often improves a compound's lipophilicity and membrane permeability—critical factors for blood-brain barrier penetration. This aligns with current industry trends favoring CNS drug development, especially for neurodegenerative disorders. Analytical techniques such as LC-MS and NMR spectroscopy are essential for characterizing this compound's purity and stability.

The synthetic versatility of 2098095-18-0 allows its use in constructing diverse heterocyclic systems. Chemists frequently employ it in reductive amination reactions or as a precursor for bioisosteric replacements in lead optimization. Its amine functionality enables facile derivatization, while the fluoroethyl group offers steric and electronic modulation—a combination addressing modern drug design challenges like selectivity enhancement and off-target reduction.

From a regulatory perspective, 4-(2-Fluoroethyl)piperidin-1-amine requires proper handling under standard laboratory protocols. While not classified as hazardous, its storage recommendations typically include temperature-controlled environments (2-8°C) to maintain stability. The compound's HPLC chromatograms and spectral data are crucial for quality control, particularly for researchers investigating its structure-activity relationships (SAR) in bioactive molecules.

Emerging applications explore this compound's utility in PET radiotracer development, where the fluorine-18 isotope variant could serve as a labeling agent. This connects to the rising interest in molecular imaging and theranostics—fields experiencing exponential growth due to advancements in precision medicine. Computational studies using molecular docking and QSAR models further predict its interactions with biological targets like GPCRs or ion channels.

For suppliers and manufacturers, ensuring batch-to-batch consistency of CAS 2098095-18-0 involves rigorous GC-MS analysis and residual solvent testing. The compound's salt forms (e.g., hydrochloride) may also be developed to optimize solubility for specific applications. As the pharmaceutical industry prioritizes fragment-based drug design, small molecules like this piperidine derivative continue to gain strategic importance in hit-to-lead campaigns.

Environmental and safety assessments indicate that 4-(2-Fluoroethyl)piperidin-1-amine should be processed with standard engineering controls (e.g., fume hoods). While its ecotoxicity profile remains under study, proper waste disposal procedures aligned with REACH regulations are recommended. Researchers increasingly document its physicochemical parameters—including logP values and pKa—to facilitate ADMET predictions in early-stage research.

The compound's patent landscape reveals activity across neurological indications and oncological targets, reflecting broader therapeutic trends. Its scaffold hopping potential makes it attractive for intellectual property strategies in drug development. Collaborative projects between academia and industry frequently cite derivatives of piperidin-1-amine in publications related to allosteric modulators and enzyme inhibitors.

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